molecular formula C20H22ClN3O3 B6452043 N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide CAS No. 2640835-34-1

N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B6452043
CAS No.: 2640835-34-1
M. Wt: 387.9 g/mol
InChI Key: WILVTUVHOLXMPH-UHFFFAOYSA-N
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Description

N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide is a synthetic compound that exhibits significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with 3-chloropyridin-4-ol and 4-aminobenzylamine.

  • Step-by-Step Synthesis

    • First Step: : 3-chloropyridin-4-ol is reacted with formaldehyde and hydrochloric acid to form 3-chloropyridin-4-ylmethanol.

    • Second Step: : 3-chloropyridin-4-ylmethanol is then treated with piperidine and a dehydrating agent to yield N-(4-piperidyl)-3-chloropyridin-4-ylmethanol.

    • Third Step: : The resultant compound is then reacted with 4-isocyanatobenzoyl chloride to obtain N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide.

Industrial Production Methods

In an industrial setting, large-scale production may involve optimized reaction conditions such as higher concentrations of reagents, use of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

  • Substitution: : It undergoes substitution reactions where functional groups in the molecule are replaced with others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: : Conditions vary but often involve nucleophiles like halides or electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but often include various oxidized or reduced derivatives and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

  • Chemical Synthesis: : Used as an intermediate in the synthesis of other complex molecules.

Biology

  • Biological Probes: : Used in the study of cellular processes and molecular interactions.

Medicine

  • Drug Development: : Potentially useful in the development of new therapeutic agents due to its biological activity.

Industry

  • Industrial Catalysts: : Employed in catalytic processes in various chemical industries.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-{[(3-chlorophenyl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide: : Similar structure but different at the pyridine moiety.

  • N-[4-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide: : Fluorine substituent instead of chlorine.

Uniqueness

N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide stands out due to its specific combination of the pyridine, piperidine, and acetamide groups, giving it unique biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)23-17-4-2-16(3-5-17)20(26)24-10-7-15(8-11-24)13-27-19-6-9-22-12-18(19)21/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVTUVHOLXMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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